An In-Depth Technical Guide to (3-propylphenyl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (3-propylphenyl)hydrazine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: (3-propylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. As a versatile chemical intermediate, its structural motifs are precursors to a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its key applications in drug development. Furthermore, it addresses the critical safety and toxicological aspects inherent to the phenylhydrazine class of compounds, offering a holistic perspective for laboratory and drug development professionals.
Chemical Identity and Structure
Introduction to Phenylhydrazines in Medicinal Chemistry
Phenylhydrazine and its derivatives are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] First characterized by Hermann Emil Fischer in 1875, these compounds are prized for the reactivity of the hydrazine moiety, which enables the construction of complex nitrogen-containing heterocycles.[1] Their most renowned application is the Fischer indole synthesis, a reaction that remains a primary method for producing the indole scaffold, a privileged structure in a multitude of biologically active compounds, including the triptan class of antimigraine drugs.[2][3]
Molecular Structure
(3-propylphenyl)hydrazine hydrochloride consists of a benzene ring substituted with a propyl group at the meta-position (C3) and a hydrazinium chloride group at the C1 position. The presence of the propyl group enhances its lipophilicity compared to the parent phenylhydrazine, a feature that can be strategically utilized in drug design to modulate pharmacokinetic properties.
Figure 1. Chemical structure of (3-propylphenyl)hydrazine hydrochloride.
Chemical Identifiers
A clear identification of (3-propylphenyl)hydrazine hydrochloride is essential for regulatory compliance and scientific accuracy.
| Identifier | Value | Source |
| IUPAC Name | (3-propylphenyl)hydrazine;hydrochloride | N/A |
| CAS Number | 306937-28-0 | [4][5][6] |
| Molecular Formula | C₉H₁₅ClN₂ | [4] |
| Molecular Weight | 186.68 g/mol | N/A |
| Synonyms | 1-(3-propylphenyl)hydrazine hydrochloride | [4] |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
While specific, experimentally-derived data for (3-propylphenyl)hydrazine hydrochloride is not widely published, the properties can be reliably extrapolated from its parent compound, phenylhydrazine hydrochloride, and related analogs.
| Property | Expected Value | Rationale / Comments |
| Appearance | White to off-white or pale yellow crystalline powder. | Typical for phenylhydrazine salts.[1] |
| Melting Point | Decomposes at >200 °C. | Phenylhydrazine HCl decomposes around 250-254 °C. The propyl substituent may slightly lower this. |
| Solubility | Soluble in water and polar organic solvents like ethanol. | The hydrochloride salt form confers aqueous solubility. |
| Stability | Sensitive to light and air. | Phenylhydrazines are prone to oxidation, often turning darker in color upon exposure.[7] |
Spectroscopic Profile
The following sections describe the expected spectroscopic signatures for the structural confirmation of (3-propylphenyl)hydrazine hydrochloride.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl group: a triplet for the methyl (-CH₃) protons, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the benzylic methylene (-CH₂-) protons. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. Signals for the N-H protons of the hydrazinium group would appear as broad singlets, typically in the downfield region.
-
¹³C NMR Spectroscopy: The carbon NMR would show three distinct signals for the propyl group carbons and six signals for the aromatic carbons, four for the C-H and two for the quaternary carbons (substituted with the propyl and hydrazinium groups).
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations from the hydrazinium ion (typically broad, in the 2500-3200 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching from the propyl group (around 2850-2960 cm⁻¹), and C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): Under electrospray ionization (ESI), the parent ion corresponding to the free base, (3-propylphenyl)hydrazine [M+H]⁺, would be observed at m/z 151.12.
Synthesis and Purification
Mechanistic Overview: The Diazotization-Reduction Pathway
The most reliable and widely adopted method for synthesizing phenylhydrazines is a two-step process starting from the corresponding aniline.[7] This pathway is chosen for its high efficiency and adaptability to a wide range of substituted anilines.
-
Diazotization: The primary aromatic amine (3-propylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is used immediately in the next step.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite.[8][9] The stannous chloride method is often preferred for its clean conversion and high yields. The product precipitates from the acidic solution as the hydrochloride salt.
Detailed Experimental Protocol: Synthesis from 3-Propylaniline
Disclaimer: This protocol is a representative procedure based on established methods for similar compounds.[8][9] It must be performed by trained personnel under a chemical fume hood with appropriate personal protective equipment (PPE). Phenylhydrazines are toxic and potential carcinogens.
Materials:
-
3-Propylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~8-10 eq)
-
Sodium Nitrite (NaNO₂, ~1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, ~3.0 eq)
-
Deionized Water
-
Ice
Procedure:
-
Aniline Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated HCl (4.0 eq) and deionized water. Cool the solution to 0 °C in an ice-salt bath. Slowly add 3-propylaniline (1.0 eq) while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the aniline hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.
-
Reduction: In a separate, larger flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated HCl (4.0 eq). Cool this solution to 0 °C. Add the previously prepared diazonium salt solution to the stannous chloride solution slowly, keeping the temperature below 10 °C.
-
Precipitation and Isolation: After the addition is complete, a thick white or off-white precipitate of (3-propylphenyl)hydrazine hydrochloride will form. Allow the mixture to stir in the ice bath for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove excess acid and inorganic salts.
-
Drying: Dry the product under vacuum at room temperature. The product should be stored in a dark container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Workflow Visualization
Caption: Synthetic workflow for (3-propylphenyl)hydrazine hydrochloride.
Chemical Reactivity and Applications in Synthesis
The Fischer Indole Synthesis
The premier application of (3-propylphenyl)hydrazine hydrochloride is as a key reactant in the Fischer indole synthesis.[2] This reaction allows for the construction of a 6-propylindole core, a valuable scaffold in medicinal chemistry.
Mechanism: The reaction proceeds by first forming a phenylhydrazone from the condensation of (3-propylphenyl)hydrazine with an aldehyde or ketone under acidic conditions.[10] This hydrazone then tautomerizes to an ene-hydrazine, which undergoes a[11][11]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final aromatic indole product.[2][10] The acid catalyst is crucial for protonating the intermediates and facilitating the key rearrangement and elimination steps.[11]
Pyrazole and Pyrazolone Synthesis
(3-propylphenyl)hydrazine can also react with 1,3-dicarbonyl compounds (such as β-ketoesters) to form substituted pyrazoles and pyrazolones. These five-membered heterocyclic motifs are prevalent in many pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.
Logical Flow of Synthetic Utility
Caption: Key synthetic transformations of (3-propylphenyl)hydrazine.
Relevance in Drug Development and Biological Activity
Toxicological Profile
Caution: Phenylhydrazine and its derivatives are hazardous substances and must be handled with extreme care.
The toxicity of phenylhydrazine is primarily linked to its effects on red blood cells. It is known to induce hemolytic anemia, a condition characterized by the premature destruction of erythrocytes.[1] This hematotoxicity is a result of oxidative stress and lipid peroxidation of the red blood cell membrane.[1]
-
Systemic Effects: Exposure can lead to damage to the liver, spleen, and kidneys, often secondary to the hemolytic effects.[12]
-
Sensitization: Phenylhydrazines are known skin sensitizers, and repeated contact can lead to allergic contact dermatitis.[12]
-
Carcinogenicity and Mutagenicity: Phenylhydrazine is classified as a suspected carcinogen and mutagen.[12] Chronic exposure has been linked to tumor formation in animal studies.[1]
Potential as a Scaffold in Medicinal Chemistry
Despite its toxicity, the phenylhydrazine scaffold is a valuable starting point for the synthesis of non-toxic, biologically active molecules. The ability to generate diverse libraries of indoles, pyrazoles, and other heterocycles makes compounds like (3-propylphenyl)hydrazine hydrochloride indispensable tools for drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][13] The propyl group, in particular, can be used to probe hydrophobic pockets in target enzymes or receptors.
Safety, Handling, and Storage
| Hazard Category | Classification |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[12] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer.[1][12] |
| Mutagenicity | Suspected of causing genetic defects.[12] |
| Target Organ Toxicity | Causes damage to organs (blood, liver, spleen) through prolonged or repeated exposure.[12] |
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents. The container should be kept under an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Disposal: All waste must be handled as hazardous material in accordance with local, state, and federal regulations.
References
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
[Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). Reddit. Retrieved from [Link]
-
1-(3-PROPYLPHENYL)HYDRAZINE HYDROCHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). Molecules. Retrieved from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Toxicity of 11 Phenylhydrazine Derivatives to Tobacco Root Knot Nematode. (2021, November 23). Journal of Hunan Agricultural University (Natural Sciences). Retrieved from [Link]
-
Shukla, P., et al. (2012). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences. Retrieved from [Link]
-
Phenylhydrazine (CICADS). (n.d.). INCHEM. Retrieved from [Link]
-
Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014, November 27). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
JH CHEM. (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]
-
NIOSH Skin Notation (SK) Profiles | Phenylhydrazine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Phenylhydrazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Preparation of phenylhydrazine. (2018, August 31). PrepChem.com. Retrieved from [Link]
- Weed control with substituted phenylhydrazones. (n.d.). Google Patents.
- Synthetic method of phenylhydrazine hydrochloride. (n.d.). Google Patents.
Sources
- 1. cibtech.org [cibtech.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. nextsds.com [nextsds.com]
- 5. 1-(3-PROPYLPHENYL)HYDRAZINE HYDROCHLORIDE CAS#: 306937-28-0 [m.chemicalbook.com]
- 6. CAS:306937-28-0, (3-Propylphenyl)hydrazine hydrochloride-毕得医药 [bidepharm.com]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Toxicity of 11 Phenylhydrazine Derivatives to Tobacco Root Knot Nematode [xbgjxt.swu.edu.cn]
